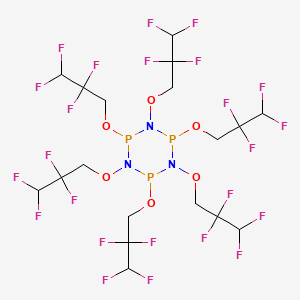
1,2,3,4,5,6-Hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2,4,6-triazatriphosphinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6-Hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2,4,6-triazatriphosphinane is a complex organophosphorus compound characterized by its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2,4,6-triazatriphosphinane typically involves the reaction of hexachlorocyclotriphosphazene with 2,2,3,3-tetrafluoropropanol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5,6-Hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2,4,6-triazatriphosphinane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives, while oxidation reactions may produce oxidized phosphorus compounds.
Applications De Recherche Scientifique
1,2,3,4,5,6-Hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2,4,6-triazatriphosphinane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and ability to form complexes with various biomolecules.
Medicine: Explored for its potential use in imaging and diagnostic applications.
Industry: Utilized in the development of advanced materials, including coatings and polymers with unique properties.
Mécanisme D'action
The mechanism by which 1,2,3,4,5,6-Hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2,4,6-triazatriphosphinane exerts its effects involves its ability to interact with various molecular targets. The fluorinated groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The specific pathways involved depend on the application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexachlorocyclotriphosphazene: A precursor used in the synthesis of 1,2,3,4,5,6-Hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2,4,6-triazatriphosphinane.
Hexakis(2,2,3,3-tetrafluoropropoxy)cyclotriphosphazene: A similar compound with a different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of multiple fluorinated groups. This gives it distinct properties, such as enhanced stability and reactivity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C18H18F24N3O6P3 |
|---|---|
Poids moléculaire |
921.2 g/mol |
Nom IUPAC |
1,2,3,4,5,6-hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2,4,6-triazatriphosphinane |
InChI |
InChI=1S/C18H18F24N3O6P3/c19-7(20)13(31,32)1-46-43-52(49-4-16(37,38)10(25)26)44(47-2-14(33,34)8(21)22)54(51-6-18(41,42)12(29)30)45(48-3-15(35,36)9(23)24)53(43)50-5-17(39,40)11(27)28/h7-12H,1-6H2 |
Clé InChI |
RVLQKNOTBNKDHP-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)F)(F)F)ON1P(N(P(N(P1OCC(C(F)F)(F)F)OCC(C(F)F)(F)F)OCC(C(F)F)(F)F)OCC(C(F)F)(F)F)OCC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


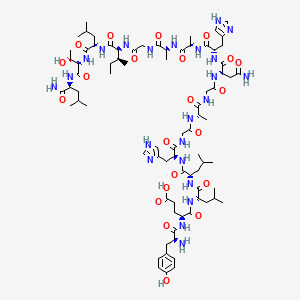



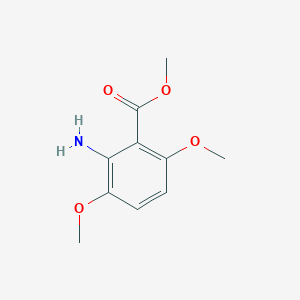


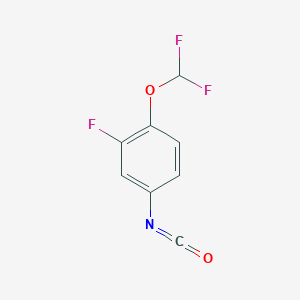
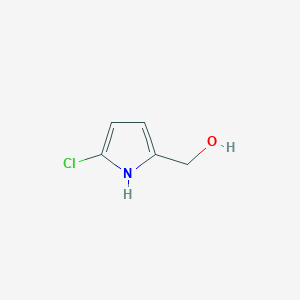

![1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane;tetrafluoroboranium](/img/structure/B12440145.png)

![[4,5-Dibenzoyloxy-3-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl benzoate](/img/structure/B12440153.png)

